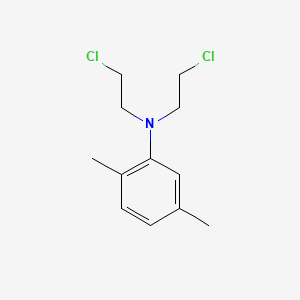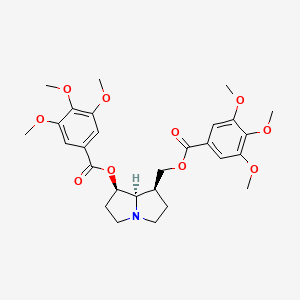
Platynecine 7,9-trimethoxybenzoate diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platynecine 7,9-trimethoxybenzoate diester is a derivative of platynecine, a type of pyrrolizidine alkaloid Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platynecine 7,9-trimethoxybenzoate diester typically involves the esterification of platynecine with 7,9-trimethoxybenzoic acid. The process begins with the catalytic hydrogenation of retronecine to obtain platynecine . The esterification reaction is carried out using glutaric anhydride derivatives, yielding mainly the 9-monoesters of platynecine . Lactonization is then performed under high dilution conditions via S-2-pyridyl thioesters to produce the desired diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platynecine 7,9-trimethoxybenzoate diester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
Platynecine 7,9-trimethoxybenzoate diester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of pyrrolizidine alkaloids.
Mecanismo De Acción
The mechanism of action of platynecine 7,9-trimethoxybenzoate diester involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity . The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes, resulting in the formation of toxic pyrrole-protein and pyrrole-DNA adducts .
Comparación Con Compuestos Similares
Similar Compounds
Retronecine: A noncyclic diester with similar structural features but different reactivity and toxicity profiles.
Platyphylline: Another platynecine-type pyrrolizidine alkaloid with distinct pharmacological properties.
Monocrotaline: An eleven-membered cyclic diester with higher cytotoxicity compared to platynecine derivatives.
Uniqueness
Platynecine 7,9-trimethoxybenzoate diester is unique due to its specific esterification pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
Propiedades
Número CAS |
39818-20-7 |
|---|---|
Fórmula molecular |
C28H35NO10 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
[(1S,7R,8R)-7-(3,4,5-trimethoxybenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H35NO10/c1-32-20-11-17(12-21(33-2)25(20)36-5)27(30)38-15-16-7-9-29-10-8-19(24(16)29)39-28(31)18-13-22(34-3)26(37-6)23(14-18)35-4/h11-14,16,19,24H,7-10,15H2,1-6H3/t16-,19-,24-/m1/s1 |
Clave InChI |
JBPRIJMEDPQESJ-SWWFSWNPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CCN3C2C(CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
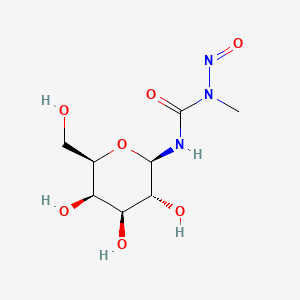
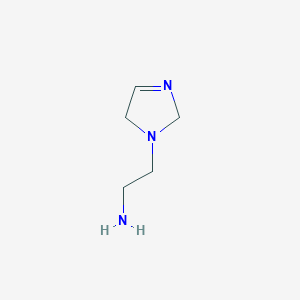
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
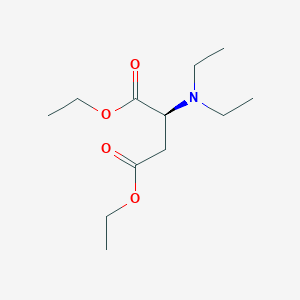
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
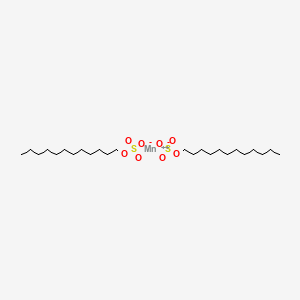
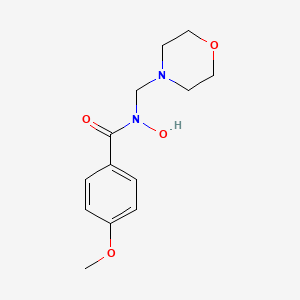
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
